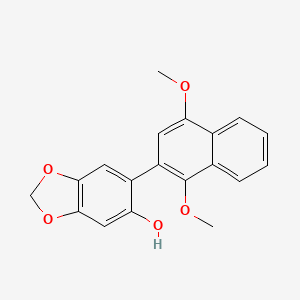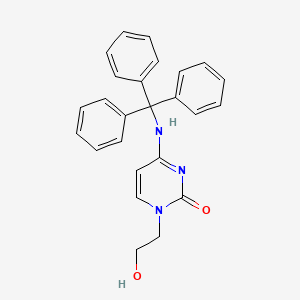
1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a hydroxyethyl group and a tritylamino group attached to the pyrimidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylating agent reacts with the pyrimidinone core.
Attachment of the Tritylamino Group: The tritylamino group is typically introduced through a nucleophilic substitution reaction, where a trityl chloride reacts with the amino group on the pyrimidinone core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Substitution: The tritylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidinones.
Substitution: Formation of substituted pyrimidinones with various functional groups.
科学研究应用
1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one has found applications in various fields of scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyethyl and tritylamino groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
1-(2-Hydroxyethyl)-4-(tritylamino)pyrimidin-2-one can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)-4-aminopyrimidin-2-one: Lacks the tritylamino group, which may result in different chemical and biological properties.
1-(2-Hydroxyethyl)-4-(phenylamino)pyrimidin-2-one: Contains a phenylamino group instead of a tritylamino group, which may affect its reactivity and applications.
The uniqueness of this compound lies in the presence of both the hydroxyethyl and tritylamino groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
138783-23-0 |
|---|---|
分子式 |
C25H23N3O2 |
分子量 |
397.5 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-4-(tritylamino)pyrimidin-2-one |
InChI |
InChI=1S/C25H23N3O2/c29-19-18-28-17-16-23(26-24(28)30)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,29H,18-19H2,(H,26,27,30) |
InChI 键 |
WTCLIRHSFPFRAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=O)N(C=C4)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
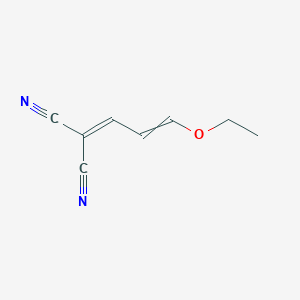
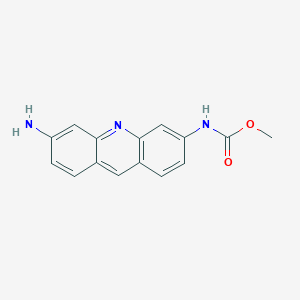
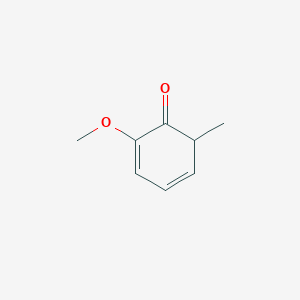

![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
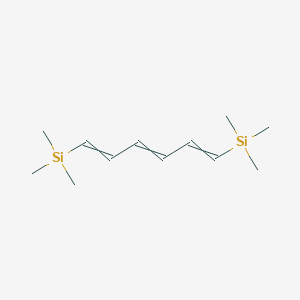
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
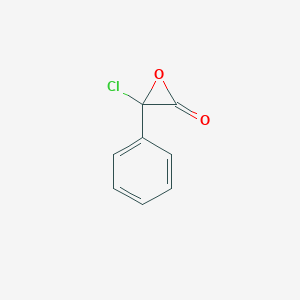
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/no-structure.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
